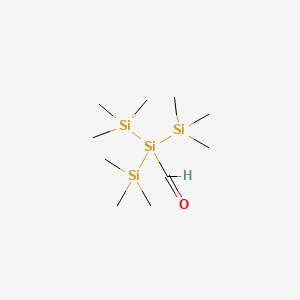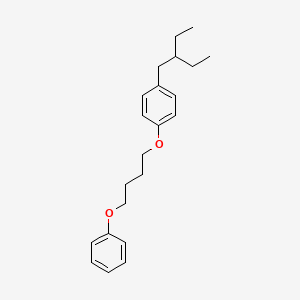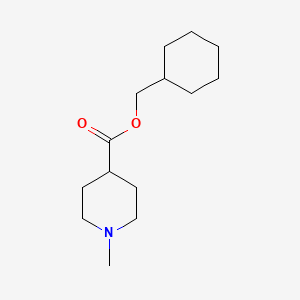
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde is an organosilicon compound known for its unique structural and chemical properties. This compound features a trisilane backbone with hexamethyl and trimethylsilyl groups, making it a valuable reagent in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde typically involves the reaction of trimethylsilyl chloride with silicon tetrachloride and lithium. The reaction proceeds as follows: [ 4 \text{Me}_3\text{SiCl} + \text{SiCl}_4 + 8 \text{Li} \rightarrow (\text{Me}_3\text{Si})_4\text{Si} + 8 \text{LiCl} ] This reaction yields tetrakis(trimethylsilyl)silane, which can be further modified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated systems to ensure precision and efficiency. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while reduction may produce silanes or silanols.
Scientific Research Applications
1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in radical reactions and hydrosilylation processes.
Biology: Employed in the synthesis of biologically active molecules and as a protective group in peptide synthesis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Mechanism of Action
The mechanism by which 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde exerts its effects involves its ability to participate in radical reactions and form stable intermediates. The compound’s molecular targets include various organic and inorganic substrates, and its pathways involve the formation of silicon-centered radicals and subsequent reactions with other molecules .
Comparison with Similar Compounds
Trisilane, 2-bromo-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-: This compound shares a similar trisilane backbone but features a bromo group instead of a carbaldehyde group.
Tetrakis(trimethylsilyl)silane: Another related compound with four trimethylsilyl groups attached to a central silicon atom.
Tris(trimethylsilyl)silanol: A compound with a hydroxyl group, used in similar applications but with different reactivity.
Uniqueness: 1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilane-2-carbaldehyde is unique due to its combination of hexamethyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These properties make it particularly useful in radical reactions and as a precursor for various advanced materials.
Properties
CAS No. |
112044-12-9 |
|---|---|
Molecular Formula |
C10H28OSi4 |
Molecular Weight |
276.67 g/mol |
IUPAC Name |
tris(trimethylsilyl)silylformaldehyde |
InChI |
InChI=1S/C10H28OSi4/c1-12(2,3)15(10-11,13(4,5)6)14(7,8)9/h10H,1-9H3 |
InChI Key |
FVCNHDHPUUUOHQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C=O)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)









